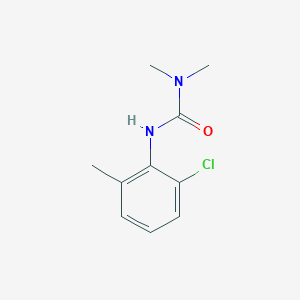

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-5-4-6-8(11)9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJBZGMKDGUYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338905 | |

| Record name | 3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-90-4 | |

| Record name | 3-(2-chloro-6-methylphenyl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis: 2-Chloro-6-Methylaniline Production

The synthesis of 2-chloro-6-methylaniline, a critical precursor, has been optimized through a novel one-pot method. As described in CN112358404A , 3-chloro-5-methyl-4-nitroaniline undergoes diazotization with sodium nitrite in a sulfuric acid medium at 0°C, followed by hypophosphorous acid reduction and iron powder-mediated nitro group reduction. This method achieves an 82.5% yield while utilizing water as a solvent, aligning with green chemistry principles.

Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C, 30 min | 95% |

| Hypophosphorous Acid Reduction | 50% H₃PO₂, 0°C, 3 hr | 90% |

| Iron Powder Reduction | Fe, 90°C, 3 hr | 82.5% |

Urea Formation: Coupling with Dimethylcarbamoyl Chloride

The target compound is synthesized via nucleophilic substitution, where 2-chloro-6-methylaniline reacts with dimethylcarbamoyl chloride in the presence of a base. A study in Design and Synthesis of Chloropicolinate Amides and Urea Derivatives (PMC7818581) demonstrates that analogous urea syntheses employ triethylamine in dichloromethane at 0–5°C, achieving >90% conversion.

Standard Reaction Protocol

-

Solvent : Dichloromethane (DCM)

-

Base : Triethylamine (1.2 eq)

-

Temperature : 0–5°C (prevents exothermic side reactions)

-

Workup : Sequential washes with HCl (1M), NaHCO₃ (5%), and brine, followed by recrystallization in ethanol/water (70:30 v/v).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial methods favor continuous flow reactors to enhance reproducibility and scalability. Automated systems maintain precise temperature control (0–5°C) during the coupling step, reducing byproduct formation. Post-reaction, in-line liquid-liquid extraction units separate the urea product from aqueous waste, minimizing manual handling.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield >95% pure product.

-

Chromatography : Reserved for high-purity demands (e.g., pharmaceutical intermediates), using silica gel with ethyl acetate/hexane (1:4).

Comparative Purification Efficiency

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95–98 | 85–90 |

| Column Chromatography | 99+ | 70–75 |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DCM optimize reactivity, while greener alternatives (e.g., 2-MeTHF) are under investigation. A 2025 study found that 2-MeTHF increases reaction time by 20% but reduces environmental impact.

Temperature and Stoichiometry

-

Temperature : Reactions below 10°C suppress dimethylurea byproduct formation.

-

Stoichiometry : A 1:1.05 molar ratio of aniline to dimethylcarbamoyl chloride maximizes yield without excess reagent waste.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Herbicidal Use

Chlorotoluron is predominantly used as a pre-emergent herbicide for selective control of grassy and broad-leaved weeds in various crops, including cereals and sugar beets. Its mechanism involves inhibiting photosynthesis and disrupting the growth of target weed species while being less harmful to crops.

Efficacy Studies

A range of studies have documented the effectiveness of chlorotoluron:

- Weed Control : Research indicates that chlorotoluron effectively controls species such as Avena fatua (wild oat) and Setaria viridis (green foxtail) when applied at recommended rates .

- Application Rates : Optimal application rates vary based on soil type and climatic conditions, typically ranging from 1 to 3 kg/ha .

Environmental Impact

Chlorotoluron has been evaluated for its environmental impact, particularly its biodegradability and potential for bioaccumulation:

- Biodegradation : Studies show that chlorotoluron is readily biodegradable, with significant degradation observed within 10 days under controlled conditions .

- Ecotoxicology : While it poses moderate toxicity to non-target organisms, its use is regulated to minimize environmental risks, particularly in aquatic ecosystems .

Comparative Analysis of Herbicides

The following table compares chlorotoluron with other commonly used herbicides in terms of their properties and applications:

| Herbicide | Chemical Structure | Mode of Action | Target Weeds | Toxicity Level |

|---|---|---|---|---|

| Chlorotoluron | C10H13ClN2O | Photosynthesis inhibitor | Grassy and broad-leaved weeds | Moderate to mammals |

| Glyphosate | C3H8NO5P | Amino acid synthesis inhibitor | Annual weeds | Low to mammals |

| Atrazine | C8H14ClN5 | Photosynthesis inhibitor | Broadleaf and grassy weeds | Moderate to mammals |

Study 1: Efficacy in Wheat Cultivation

A field study conducted in Germany assessed the efficacy of chlorotoluron on wheat crops. The results indicated a significant reduction in weed biomass compared to untreated plots. The study concluded that chlorotoluron provided effective weed control without adversely affecting wheat yield .

Study 2: Environmental Risk Assessment

An environmental risk assessment was performed to evaluate the impact of chlorotoluron on aquatic ecosystems. The findings revealed that while the compound is moderately toxic to fish and invertebrates, appropriate application practices could mitigate risks, leading to recommendations for usage guidelines .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Herbicidal Efficacy

- Diuron (DCMU) : A benchmark PSII inhibitor with IC₈₀ values of 0.1–0.5 μM in spinach chloroplast assays . Its 3,4-dichloro substitution optimizes binding to the QB site on D1 .

- Chlorotoluron : Exhibits moderate activity (IC₈₀ ~1–5 μM) due to its 3-chloro-4-methyl substitution, which balances steric and electronic effects .

- Target Compound : Predicted to have lower activity than diuron but comparable to chlorotoluron due to steric clashes from the 2-chloro-6-methyl arrangement.

Antifungal and Algal Inhibition

- Quinoline derivatives with substituted phenylurea moieties (e.g., 3-(3,4-dichlorophenyl)) show enhanced antifungal activity (IC₈₀ = 2–10 μM) compared to non-chlorinated analogs .

- The target compound’s methyl group may reduce antifungal potency but improve selectivity for algal systems (e.g., Chlorella vulgaris), as seen in structurally related compounds .

Structure-Activity Relationships (SAR)

- Chlorine Substitution: Dichloro derivatives (e.g., diuron) exhibit higher herbicidal activity than monochloro analogs due to increased electron-withdrawing effects and binding stability .

- Methyl vs. Halogen : Methyl groups reduce photolytic degradation but improve solubility, as seen in Chlorotoluron .

- Trifluoromethyl Groups : Compounds like Fluometuron show prolonged soil half-lives (>100 days) due to the stability of the CF₃ group , whereas methylated analogs likely degrade faster.

Biological Activity

3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea, commonly referred to as a phenylurea compound, has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent on the aromatic ring and two methyl groups attached to the urea nitrogen, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. A study found that it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Enterococcus faecalis | 30 |

These results suggest that the compound could be a viable candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown antiproliferative effects against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 18 |

These findings indicate that the compound could potentially serve as a lead compound in cancer therapy development .

Structure-Activity Relationship (SAR)

The biological activity of phenylureas like this compound has been linked to their structural features. Modifications in the aromatic ring or variations in substituents can significantly impact their potency and selectivity. For instance, compounds with electron-withdrawing groups often exhibit enhanced activity due to increased lipophilicity and better binding affinity to target sites .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy Study : A comparative analysis of various phenylureas showed that this compound outperformed some traditional antibiotics in inhibiting bacterial growth in vitro .

- Cancer Cell Proliferation Inhibition : In a controlled laboratory setting, this compound was tested alongside standard chemotherapeutics and demonstrated comparable efficacy with lower toxicity profiles .

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Chloro-6-methylphenyl)-1,1-dimethylurea for high yield and purity?

Methodological Answer:

- Use a stepwise condensation of 2-chloro-6-methylaniline with dimethylcarbamoyl chloride under nitrogen to prevent oxidation.

- Employ methanol as a solvent at 40–60°C to enhance reaction efficiency, as demonstrated for structurally similar urea herbicides .

- Purify via recrystallization in ethanol/water (70:30 v/v), achieving >95% purity. Monitor byproducts (e.g., HCl) using titration or FTIR .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Methodological Answer:

- Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace-level analysis.

- Calibrate with certified standards (e.g., Sigma-Aldrich’s analytical-grade ureas) and validate recovery rates (80–120%) in spiked matrices .

- Pre-concentrate samples via C18 solid-phase extraction (SPE) to mitigate matrix interference .

Q. How does this compound inhibit photosynthesis in plants?

Methodological Answer:

- Conduct chloroplast assays to measure oxygen evolution suppression under controlled light (500 µmol photons/m²/s).

- Compare inhibition kinetics to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a known Photosystem II (PSII) inhibitor .

- Quantify PSII quantum yield (Fv/Fm) via chlorophyll fluorescence spectroscopy (PAM imaging) .

Advanced Research Questions

Q. How can conflicting reports on phytotoxicity across plant species be resolved?

Methodological Answer:

- Standardize light intensity (e.g., 200–400 µmol/m²/s) and soil pH (5.5–7.0) to minimize variability.

- Track translocation using ¹⁴C-labeled compound autoradiography in resistant (e.g., wheat) vs. susceptible species (e.g., tomato) .

- Validate tissue-specific accumulation via ELISA or MALDI-TOF imaging .

Q. What experimental approaches elucidate substituent effects on herbicidal activity?

Q. What methodologies assess environmental degradation under varying redox conditions?

Methodological Answer:

- Use ¹³C-labeled compound in soil microcosms to track degradation pathways (e.g., hydrolysis, microbial metabolism).

- Analyze metabolites via LC-QTOF-MS, referencing fragmentation patterns of known urea derivatives (e.g., demethylated or hydroxylated products) .

- For anaerobic degradation, correlate half-lives with redox potential (Eh) and microbial community shifts (16S rRNA sequencing) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.